1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-nitroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBPTZNZMPBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521869 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40288-64-0 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Benzo D 1 2 Dioxol 6 Yl 2 Nitroethanol
Catalytic Approaches to Henry Reaction Formation
The development of catalysts for the Henry reaction has been a major focus of research, aiming to enhance reaction rates, yields, and selectivity under mild conditions. These approaches span from small organic molecules to complex metal-ligand systems and enzymes.
Asymmetric organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis. rsc.org In the context of the Henry reaction, various organocatalysts have been developed to produce enantioenriched β-nitro alcohols. mdpi.com
Key classes of organocatalysts include cinchona alkaloid derivatives and thiourea-based compounds. For instance, quinine derivatives have been successfully employed as asymmetric catalysts for the reaction between aromatic aldehydes and nitromethane (B149229), inducing direct enantioselection. wikipedia.org Similarly, novel cupreine derivatives have been shown to effectively catalyze the enantioselective addition of nitromethane to aldehydes. mdpi.com Chiral thiourea-based organocatalysts, often derived from chiral diamines, are also highly effective. These catalysts activate the reaction partners through a network of hydrogen bonds, facilitating the stereocontrolled formation of the C-C bond. nih.gov The combination of a chiral thiourea catalyst with a Michael addition of nitromethane to an α,β-unsaturated carbonyl compound, followed by a bioreduction, showcases a powerful one-pot chemoenzymatic cascade to access chiral nitro alcohols. nih.gov
| Catalyst Type | Example | Key Features |
| Cinchona Alkaloids | Quinine Derivatives | Induce direct enantioselection in reactions of aromatic aldehydes. wikipedia.org |
| Cupreine Derivatives | Effective for enantioselective addition of nitromethane. mdpi.com | |
| Thioureas | Chiral Bis(arylthiourea) | Provides good yields and moderate enantioselectivities. mdpi.com |
| Cyclohexanediamine-based | High stereoselectivity and efficacy in Michael additions of nitromethane. nih.gov |
Transition metal complexes are highly efficient catalysts for the Henry reaction, often providing high selectivity under mild conditions. researchgate.netniscpr.res.in Copper(II) complexes, in particular, have been extensively studied due to the metal's low cost, ready availability, and relatively low toxicity. niscpr.res.in
A wide array of chiral ligands have been designed to coordinate with copper, creating a chiral environment that directs the stereochemical outcome of the reaction. These include:
Bis(β-amino alcohol) Ligands: In situ generated copper(II) acetate complexes with novel chiral thiophene-2,5-bis(β-amino alcohol) ligands have demonstrated high catalytic activity, producing chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee) and high chemical yields. mdpi.com
N,N'-Dioxide Ligands: Chiral N,N'-dioxide-Cu(I) complexes are highly effective for the Henry reaction with aromatic aldehydes, yielding the corresponding β-nitro alcohols in good yields with enantiomeric excesses up to 98%. acs.org
Bisoxazoline (BOX) Ligands: Cobalt and copper complexes with bisoxazoline ligands, sometimes bearing fluorous tags to influence stereoselectivity, have been investigated as catalysts. mdpi.com
Schiff Base Ligands: Copper-Schiff base complexes have proven effective, affording nitroalkanols in high yields with good enantiomeric excess. niscpr.res.in
Tetrahydrosalen Ligands: A complex of copper(I) with a chiral tetrahydrosalen ligand is an efficient catalyst, producing nitroaldol products in high yield and good stereoselectivity. organic-chemistry.orgnih.gov
Besides copper, other transition metals like zinc and nickel have also been used. researchgate.net For example, mononuclear Ni(II) and Zn(II) complexes have shown excellent catalytic activity for the Henry reaction with substituted aromatic aldehydes, providing β-nitroalcohols in yields ranging from 58-93%. researchgate.net
| Metal | Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Cu(I) | N,N'-Dioxide | Aromatic Aldehydes | Good | up to 98% | acs.org |
| Cu(II) | Thiophene-bis(β-amino alcohol) | Aromatic Aldehydes | up to >99% | up to 94.6% | mdpi.com |
| Cu(I) | Tetrahydrosalen | Aromatic/Aliphatic Aldehydes | High | >90% | organic-chemistry.org |
| Cu(II) | C2-Symmetric Diamine | Various Aldehydes | up to 95% | up to 90% | niscpr.res.in |
| Ni(II)/Zn(II) | Diethylenetriamine derivative | Aromatic Aldehydes | 58-93% | N/A | researchgate.net |
The search for greener and more sustainable synthetic methods has spurred the investigation of biocatalyzed strategies for producing enantiopure β-nitroalcohols. mdpi.comrsc.org Enzymes offer high selectivity under mild, environmentally benign conditions. Two main enzymatic approaches have been explored: direct enantioselective Henry reactions and the kinetic resolution of racemic nitroalcohols. rsc.orgalmacgroup.com
Hydroxynitrile lyases (HNLs) have been found to catalyze the enantioselective addition of nitromethane to aldehydes. mdpi.com For example, the (S)-selective HNL from Hevea brasiliensis (rubber tree) and the (R)-selective HNL from Arabidopsis thaliana can produce (S)- and (R)-β-nitro alcohols, respectively. wikipedia.org In a novel approach, an R-selective HNL was used in a retro-Henry reaction to achieve the kinetic resolution of racemic 2-nitro-1-phenylethanol, yielding the (S)-enantiomer with up to 99% ee. nih.gov
Another biocatalytic strategy involves the asymmetric reduction of α-nitroketones to chiral β-nitroalcohols using alcohol dehydrogenases (ADHs). mdpi.com Specific ADHs can produce either the (S)- or (R)-enantiomer of the corresponding nitroalcohol with high conversions and excellent enantioselectivity (up to 99% ee). mdpi.com
To improve catalyst recyclability and simplify product purification, heterogeneous and solid-phase catalysts have been developed. These catalysts are immobilized on solid supports, allowing for easy separation from the reaction mixture. scirp.org
Examples include polymer-supported catalysts, such as a triphenylphosphine-based gold catalyst, which demonstrated excellent catalytic efficiency in the synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes. researchgate.net Layered double hydroxides (LDHs) have also been explored as environmentally benign solid base catalysts for the Henry reaction, offering an alternative to soluble bases that can lead to salt formation during neutralization. scirp.org The use of "Rasta resins," which have a high loading capacity, as a support for organocatalysts is another promising area of research for solid-phase synthesis. researchgate.net
Stereoselective Synthesis of 1-(Benzo[d]nih.govmdpi.comdioxol-6-yl)-2-nitroethanol
The biological activity of many pharmaceuticals is dependent on their chirality. Consequently, the development of stereoselective methods to synthesize specific enantiomers of 1-(Benzo[d] nih.govmdpi.comdioxol-6-yl)-2-nitroethanol and related compounds is of paramount importance. researchgate.net
Enantioselective synthesis of β-nitro alcohols is most commonly achieved through the asymmetric Henry reaction. mdpi.commdpi.com This can be accomplished using the catalytic systems described previously, where a chiral catalyst creates a stereochemically defined environment for the C-C bond formation.
Metal-Based Catalysis: Chiral copper complexes are the most widely used catalysts for the enantioselective Henry reaction. niscpr.res.inresearchgate.net By carefully selecting the chiral ligand—such as those based on bisoxazolines, Schiff bases, or diamines—it is possible to obtain the desired nitroaldol product with high enantiomeric excess. niscpr.res.inresearchgate.net For instance, a catalyst system consisting of zinc triflate, a base (DIPEA), and the chiral ligand N-methylephedrine can produce an enantioselective aldol addition product from benzaldehyde and nitromethane. wikipedia.org Similarly, a copper(I) complex with a chiral tetrahydrosalen ligand has been used to synthesize β-adrenergic blocking agents like (S)-propranolol, demonstrating the practical application of this methodology. organic-chemistry.orgnih.gov
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, offer a metal-free alternative for enantioselective Henry reactions. wikipedia.orgmdpi.com These catalysts can achieve high yields and enantioselectivities for the reaction between aromatic aldehydes and nitromethane. mdpi.com
Biocatalysis: Enzymes provide an excellent route to enantiopure β-nitroalcohols. rsc.org Hydroxynitrile lyases (HNLs) can directly catalyze the enantioselective addition of nitromethane to aldehydes, with the stereochemical outcome (R or S) depending on the specific enzyme used. wikipedia.orgmdpi.com Furthermore, alcohol dehydrogenases can be used for the enantioselective reduction of precursor α-nitroketones, affording access to either enantiomer of the target nitroalcohol with very high ee values. mdpi.com
Diastereoselective Control in Synthesis
The synthesis of 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol, a β-nitro alcohol, is fundamentally achieved through the Henry (nitroaldol) reaction, a classic C-C bond-forming reaction. wikipedia.org Achieving diastereoselective control in this synthesis is a significant area of research, as the stereochemistry of the product is crucial for its potential applications. The primary approach to inducing diastereoselectivity is through the use of chiral catalysts. wikipedia.orgniscpr.res.in These catalysts, which include metal complexes and organocatalysts, create a chiral environment that favors the formation of one diastereomer over the other. niscpr.res.inuwindsor.ca
Chiral metal catalysts are frequently employed to control the stereochemical outcome of the Henry reaction. wikipedia.orgniscpr.res.in The mechanism of action involves the coordination of the nitro group and the carbonyl oxygen to a metal center that is bound to a chiral organic ligand. This coordination orients the reactants in a specific way, leading to a diastereoselective addition. niscpr.res.in A variety of metal-based catalysts have been explored for asymmetric Henry reactions, with copper complexes being particularly prevalent. nih.govmdpi.com For instance, a complex of copper(I) with a chiral tetrahydrosalen ligand has been shown to be an efficient catalyst, producing nitroaldol products in high yield and with good stereoselectivity. organic-chemistry.org Similarly, chiral bis(oxazoline)copper(II) acetate complexes have been used as monometallic catalysts for enantioselective nitroaldol reactions. uwindsor.ca The choice of the metal, the ligand, and the reaction conditions, such as solvent and temperature, can significantly influence the diastereomeric ratio of the product. niscpr.res.in
Organocatalysis has also emerged as a powerful tool for achieving diastereoselective Henry reactions. Chiral organocatalysts, such as cinchona alkaloid derivatives and chiral amines, can effectively catalyze the reaction with high stereocontrol. mdpi.combuchler-gmbh.com For example, per-6-amino-β-cyclodextrin has been used to catalyze a highly syn-selective Henry reaction of nitroethane with various aldehydes, yielding products with good enantioselectivities. rsc.org The catalyst's ability to form hydrogen bonds and create a specific steric environment is key to directing the stereochemical outcome. organic-chemistry.org
The following table summarizes some of the catalytic systems used to achieve diastereoselective control in the Henry reaction, which is the fundamental transformation for synthesizing 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol.
| Catalyst System | Catalyst Type | Key Features |
| Lanthanum–alkoxide complex with bulky TES groups | Metal-based | Achieved a syn/anti ratio up to 92:8 and enantioselectivity of 93–97% ee. rsc.org |
| Chiral tetrahydrosalen-Cu(I) complex | Metal-based | Efficiently produces β-nitroethanols with high yields and enantiomeric excess. organic-chemistry.org |
| (S)-hydroxynitrile lyase from Hevea brasiliensis | Enzyme | Catalyzes the formation of (S)-β-nitro alcohols. wikipedia.org |
| (R)-selective hydroxynitrile lyase from Arabidopsis thaliana | Enzyme | Can catalyze the synthesis of (R)-β-nitro alcohols. wikipedia.org |
| Per-6-amino-β-cyclodextrin C13 | Organocatalyst | Catalyzes highly syn-selective Henry reactions with good yields and enantioselectivities. rsc.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol is crucial for developing more sustainable and environmentally friendly processes. uniroma1.it This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-Free Reaction Conditions
Performing the Henry reaction under solvent-free conditions offers significant environmental benefits by eliminating the use of potentially hazardous organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid-supported reagent. This approach not only reduces waste but can also lead to higher reaction rates and yields. For instance, the synthesis of piperonal (B3395001), a precursor to the target compound, has been achieved with 100% selectivity under solvent-free conditions using a gold-ceria catalyst and air as the oxidant. researchgate.net While direct solvent-free synthesis of 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol is an area of ongoing research, the success with related compounds suggests its feasibility.
Sustainable Catalytic Systems and Reusability
The development of sustainable and reusable catalysts is a cornerstone of green chemistry. uniroma1.it For the synthesis of β-nitro alcohols, several innovative catalytic systems have been reported. Magnetic nanoparticles functionalized with chiral catalysts have shown promise, as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.govtandfonline.com For example, a Cu(II)-Schiff base complex supported on functionalized Fe3O4 magnetic nanoparticles has been used as a heterogeneous nanocatalyst for the synthesis of nitroaldol derivatives in green conditions. tandfonline.com
The following table provides examples of sustainable catalytic systems and their performance in reactions relevant to the synthesis of 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol.
| Catalyst | Catalyst Type | Reaction | Reusability |
| Functionalized superparamagnetic core–shell magnetite–silica nanoparticles | Heterogeneous | Asymmetric Henry reaction | Catalytic activity remained unchanged for three cycles. nih.gov |
| Cu(II)-Schiff base complex on magnetite nanoparticles | Heterogeneous | One-pot synthesis of nitroaldol derivatives | Can be easily separated and reused several times without loss of catalytic activity. tandfonline.com |
| Per-6-amino-β-cyclodextrin C13 | Organocatalyst | Highly syn-selective Henry reaction | Easily recovered by simple filtration and reused without loss of activity. rsc.org |
| Chitosan | Biopolymer | Preparation of functionalized α-diazo carbonyl compounds | Catalytic activity was slightly reduced after four reuses. researchgate.net |
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. cardiff.ac.uk In the context of the Henry reaction, continuous flow technologies can be particularly beneficial. The reaction is often catalyzed by a base, and precise control over the reaction time and temperature is crucial to prevent side reactions, such as the elimination of the alcohol to form β-nitrostyrene products. cardiff.ac.uk Flow chemistry allows for very short residence times, minimizing the formation of these unwanted byproducts. cardiff.ac.uk An inexpensive base like potassium hydroxide has been used in a flow system at elevated temperatures to transform a large range of aldehydes into their corresponding Henry reaction products in good yields. cardiff.ac.uk This demonstrates the potential for developing a continuous and efficient process for the synthesis of 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol.
Alternative Synthetic Routes and Innovations in C-C Bond Formation
While the Henry reaction is the most direct method for synthesizing 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol, research into alternative synthetic routes and innovative C-C bond formation strategies is ongoing. These efforts aim to improve efficiency, expand the scope of accessible analogs, and overcome some of the limitations of the traditional nitroaldol reaction.
One area of innovation involves the use of different nucleophiles and electrophiles. For example, the palladium-catalyzed formation of arylnitromethanes from aryl halides or triflates provides an alternative way to generate the nitromethane component. organic-chemistry.org This can then be used in a subsequent Henry reaction. Another approach is the conjugate addition of nitroalkanes to α,β-unsaturated aldehydes, catalyzed by organocatalysts like diphenylprolinol silyl ether. organic-chemistry.org
The retro-nitroaldol (reverse Henry) reaction can also be exploited in synthetic strategies. nih.gov For instance, an R-selective hydroxynitrile lyase from Arabidopsis thaliana has been used for the kinetic resolution of racemic β-nitro alcohols through enantioselective C-C bond cleavage, allowing for the preparation of enantioenriched (S)-β-nitro alcohols. nih.gov
Furthermore, multicomponent reactions (MCRs) represent an efficient tool for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov While a direct MCR for the synthesis of 1-(Benzo[d] wikipedia.orgcardiff.ac.ukdioxol-6-yl)-2-nitroethanol has not been extensively reported, the development of such a process could significantly streamline its production.
Mechanistic Investigations of 1 Benzo D 1 2 Dioxol 6 Yl 2 Nitroethanol Formation
Detailed Reaction Pathways of the Nitroaldol Condensation
The formation of 1-(Benzo[d] wikipedia.orgniscpr.res.indioxol-6-yl)-2-nitroethanol follows a well-established, reversible, three-step reaction pathway characteristic of the Henry reaction. wikipedia.orgorganic-chemistry.org
Deprotonation: The reaction initiates with the deprotonation of nitromethane (B149229) at the α-carbon by a base. The protons on the carbon adjacent to the nitro group are acidic (pKa ≈ 17 in DMSO) due to the strong electron-withdrawing nature of the nitro group. wikipedia.org This acid-base reaction generates a resonance-stabilized nitronate anion.
Nucleophilic Addition: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of piperonal (B3395001). This carbon-carbon bond-forming step leads to the formation of a tetrahedral intermediate, a β-nitro alkoxide. youtube.com
Protonation: The final step involves the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the initial step, yielding the final product, 1-(Benzo[d] wikipedia.orgniscpr.res.indioxol-6-yl)-2-nitroethanol, and regenerating the base catalyst. youtube.com
All steps in the Henry reaction are reversible, which can impact reaction yields and stereoselectivity. wikipedia.orgmdpi.com A significant side reaction, particularly under harsh conditions or with excess base, is the elimination of water from the β-nitro alcohol product to form the corresponding nitroalkene, 1-(benzo[d] wikipedia.orgniscpr.res.indioxol-6-yl)-2-nitroethene. organic-chemistry.org
The versatility of the Henry reaction is enhanced by the variety of catalytic systems that can promote the transformation. While simple base catalysis is effective, modern synthetic methods often employ more sophisticated catalysts to control the reaction's efficiency and stereoselectivity. These include:
Metal-based catalysts: Complexes of copper, zinc, cobalt, and other transition metals with chiral ligands are widely used to create an asymmetric environment, guiding the approach of the nucleophile to the aldehyde. niscpr.res.inmdpi.com
Organocatalysts: Chiral organic molecules, such as Cinchona alkaloids and their derivatives, can effectively catalyze the reaction, offering a metal-free alternative for enantioselective synthesis. buchler-gmbh.com
Ionic Liquids: Catalysts like 2-hydroxyethylammonium acetate (2-HEAA) have been used to promote the condensation of piperonal, offering advantages such as reusability. scribd.com
The choice of catalyst and reaction conditions (solvent, temperature) significantly influences the reaction pathway, yield, and the stereochemical outcome of the product. mdpi.com
Elucidation of Transition States and Intermediates
The stereochemical outcome of the Henry reaction is determined at the carbon-carbon bond-forming step. The geometry of the transition state during the nucleophilic attack of the nitronate on the piperonal carbonyl dictates the configuration of the newly formed stereocenters. The primary intermediates in the reaction pathway are the nitronate anion and the subsequent β-nitro alkoxide . wikipedia.org
In uncatalyzed or simple base-catalyzed reactions, stereocontrol is often poor due to the flexibility of the transition state. However, in asymmetric catalysis, the catalyst plays a crucial role in organizing the transition state assembly. For instance, in reactions catalyzed by chiral copper(II) complexes, a widely accepted model involves the formation of a ternary complex where the copper center coordinates to both the chiral ligand and the two reactants. niscpr.res.inmdpi.com
The proposed transition state model for a copper-catalyzed reaction typically involves:
The copper ion acting as a Lewis acid, activating the piperonal by coordinating to its carbonyl oxygen.
The nitronate anion displacing a weakly bound counter-ion and coordinating to the copper center.
The chiral ligand creating a sterically defined pocket that directs the facial selectivity of the nitronate's attack on the aldehyde.
This coordination pre-organizes the reactants into a rigid, staggered orientation that minimizes steric hindrance and electronic repulsion, favoring the formation of one enantiomer over the other. mdpi.com Non-covalent interactions, such as hydrogen bonding between the catalyst and the reactants, can further stabilize the preferred transition state.
Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the precise structures and relative energies of these transition states. researchgate.net Such studies help in understanding the source of stereoselectivity and in the rational design of more efficient catalysts. The identification of a first-order saddle point on the potential energy surface corresponds to the transition state structure, connecting the reactants and products along the reaction coordinate. ucsb.edu
Kinetic and Thermodynamic Aspects of Reactivity
From a kinetic standpoint, the rate-determining step can vary depending on the specific reactants and conditions. However, studies involving kinetic isotope effects have shown that the initial deprotonation of the nitroalkane (C-H bond cleavage) is often involved in the rate-limiting stage of the reaction. mdpi.com
While specific kinetic parameters for the reaction between piperonal and nitromethane are not extensively documented in publicly accessible literature, data from analogous reactions with substituted benzaldehydes provide insight. The reaction rate is highly dependent on the electronic nature of the aldehyde. Aldehydes with electron-withdrawing groups tend to react faster due to the increased electrophilicity of the carbonyl carbon. mdpi.com
The table below presents data from a study on the asymmetric Henry reaction between various substituted aromatic aldehydes and nitromethane, catalyzed by an in-situ generated chiral Cu(OAc)₂ complex. This illustrates how electronic and steric factors of the aldehyde influence reaction outcomes, which can be extrapolated to understand the reactivity of piperonal.
| Aldehyde Substrate | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2-Nitrobenzaldehyde | 24 | 95 | 88.2 |
| 4-Nitrobenzaldehyde | 24 | >99 | 91.5 |
| 4-Chlorobenzaldehyde | 24 | 98 | 92.3 |
| 4-Bromobenzaldehyde | 24 | 96 | 94.6 |
| Benzaldehyde | 36 | 92 | 89.6 |
| 4-Methylbenzaldehyde | 36 | 90 | 85.2 |
| 4-Methoxybenzaldehyde | 48 | 85 | 80.5 |
Data adapted from a study on asymmetric Henry reactions catalyzed by a chiral bis(β-amino alcohol)-Cu(OAc)₂ system. mdpi.com This data is for illustrative purposes to show general reactivity trends.
As the data suggests, aldehydes with electron-withdrawing groups (e.g., nitro, chloro) react faster and often with higher selectivity, while those with electron-donating groups (e.g., methyl, methoxy) require longer reaction times. mdpi.com Piperonal, with the electron-donating methylenedioxy group, would be expected to exhibit reactivity more akin to benzaldehyde or 4-methoxybenzaldehyde. The choice of catalyst, solvent, and base concentration are therefore key kinetic variables that must be optimized to favor the forward reaction and achieve a high yield of 1-(Benzo[d] wikipedia.orgniscpr.res.indioxol-6-yl)-2-nitroethanol.
Derivatization and Functional Group Transformations of 1 Benzo D 1 2 Dioxol 6 Yl 2 Nitroethanol
Conversion to Nitroalkenes (Nitrostyrenes)
The dehydration of 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethanol is a common transformation that yields the corresponding β-nitrostyrene, 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethene. This reaction is a critical step in the synthesis of various downstream products. wikipedia.org
The dehydration of β-nitro alcohols, such as 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethanol, can be achieved under both acidic and basic conditions, though base-catalyzed elimination is more frequently employed. The most prevalent mechanism for the base-catalyzed dehydration is the E1cB (Elimination Unimolecular conjugate Base) mechanism.
The E1cB mechanism proceeds in two steps:
Deprotonation: A base abstracts the acidic α-proton (the proton on the carbon bearing the nitro group) to form a resonance-stabilized carbanion, known as a nitronate anion. The electron-withdrawing nature of the nitro group significantly increases the acidity of this proton, facilitating its removal.
Leaving Group Departure: The resulting carbanion then eliminates the hydroxyl group (-OH), a relatively poor leaving group, to form the nitroalkene. The formation of the conjugated π-system of the nitrostyrene (B7858105) provides the driving force for this step.
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Base-mediated abstraction of the acidic α-proton. | Nitronate anion (conjugate base) |
| 2 | Elimination of the hydroxyl leaving group. | Transition state leading to the nitroalkene |
The dehydration of 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethanol can potentially lead to the formation of two geometric isomers of the resulting nitroalkene: the (E)- and (Z)-isomers. In most cases, the (E)-isomer, where the bulky benzodioxolyl and nitro groups are on opposite sides of the double bond, is the thermodynamically more stable and, therefore, the major product. nih.gov
The stereochemical outcome can be influenced by the reaction conditions. For instance, the choice of dehydrating agent and solvent system can affect the ratio of (E) to (Z) isomers. In many synthetic procedures, conditions are optimized to favor the formation of the (E)-isomer. Computational studies on related β-nitrostyrenes have provided insights into the relative stabilities and reactivity of the geometric isomers in subsequent reactions. nih.govresearchgate.net
Reduction of the Nitro Group to Beta-Amino Alcohols
The nitro group of 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethanol can be reduced to a primary amine, yielding the corresponding β-amino alcohol, 2-amino-1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)ethanol. These amino alcohols are valuable synthetic intermediates. wikipedia.org
Several methods are available for the reduction of nitro groups, with catalytic hydrogenation being a common and efficient approach.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. Catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is also an effective method. mdpi.comnih.gov This approach is often favored for its mild reaction conditions and high yields. The reaction tolerates a variety of other functional groups. mdpi.com
Chemical Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting nitroalkanes to amines. However, the high reactivity of LiAlH₄ necessitates careful control of reaction conditions and may not be compatible with other functional groups in the molecule. A combination of sodium borohydride (B1222165) (NaBH₄) and a nickel salt, such as nickel(II) chloride (NiCl₂), in an alcoholic solvent provides a milder alternative for the reduction of nitro compounds to amines. researchgate.netorientjchem.orgresearchgate.netsciencemadness.org
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Heterogeneous catalysis with hydrogen gas. | H₂ gas, Pd/C catalyst, alcoholic solvent, room temperature and pressure. |
| Catalytic Transfer Hydrogenation (e.g., HCOOHNH₄, Pd/C) | In situ generation of hydrogen from a donor molecule. | Ammonium formate, Pd/C catalyst, alcoholic solvent, reflux. mdpi.com |
| Sodium Borohydride/Nickel(II) Chloride | A milder chemical reduction system. | NaBH₄, NiCl₂·6H₂O, methanol, room temperature. researchgate.netresearchgate.net |
| Lithium Aluminum Hydride | A powerful, non-selective reducing agent. | LiAlH₄, anhydrous ether or THF, low temperature. |
Transformations Involving the Hydroxyl Group (e.g., Oxidation, Esterification)
The secondary hydroxyl group in 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethanol can undergo various transformations, including oxidation to a ketone and esterification to form esters.
Oxidation: Oxidation of the secondary alcohol functionality yields the corresponding α-nitro ketone, 1-(benzo[d] nih.govresearchgate.netdioxol-6-yl)-2-nitroethanone. A variety of oxidizing agents can be employed for this transformation. wikipedia.org Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). chemistrysteps.comchemistryviews.org Milder, non-chromium-based methods like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation are also effective. nih.gov The choice of oxidant depends on the desired reaction conditions and the compatibility with other functional groups.
Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form the corresponding ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid), is a common method. chemguide.co.ukmasterorganicchemistry.com Alternatively, reaction with a more reactive acylating agent like an acyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) can provide the ester under milder conditions.
| Transformation | Reagent Class | Specific Examples |
|---|---|---|
| Oxidation to Ketone | Chromium(VI) Reagents | PCC, PDC, Jones Reagent chemistrysteps.comchemistryviews.org |
| DMSO-based Reagents | Swern Oxidation | |
| Hypervalent Iodine Reagents | Dess-Martin Periodinane | |
| Esterification | Acid-catalyzed | Carboxylic acid, H₂SO₄ (Fischer Esterification) chemguide.co.ukmasterorganicchemistry.com |
| Base-mediated | Acyl chloride, pyridine |
Reactions Involving the Benzodioxolyl Moiety (e.g., Electrophilic Aromatic Substitution for derivatization, not general properties)
Nitration: Further nitration of the benzodioxole ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comnih.gov The incoming nitro group would be directed to available positions on the aromatic ring, potentially leading to dinitro derivatives. The conditions for such reactions would need to be carefully controlled to avoid unwanted side reactions.
Bromination: Electrophilic bromination of the aromatic ring can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). google.comcambridgescholars.com This would introduce a bromine atom onto the benzodioxole ring, creating a bromo-substituted derivative. The regioselectivity would be governed by the directing effects of the existing side chain.
These derivatization reactions on the benzodioxolyl moiety allow for the synthesis of a wider range of analogues with modified electronic and steric properties, which can be useful for further synthetic manipulations or for structure-activity relationship studies.
1 Benzo D 1 2 Dioxol 6 Yl 2 Nitroethanol As a Key Building Block in Complex Organic Synthesis
Synthesis of Substituted Phenylalkylamine Derivatives
1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol is a pivotal precursor for the synthesis of the broader class of substituted phenylalkylamines. The synthetic strategy generally involves a two-step process: dehydration of the nitroethanol to the corresponding β-nitrostyrene, followed by reduction of both the nitro group and the alkene.
The initial dehydration step to form 3,4-methylenedioxy-β-nitrostyrene is a standard transformation, often achieved under acidic or basic conditions. This intermediate is then subjected to reduction to yield the target phenylalkylamine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions.
One common and effective method is catalytic hydrogenation . The hydrogenation of 3,4-methylenedioxy-β-nitrostyrene over a palladium on charcoal (Pd/C) catalyst in the presence of an acid, such as hydrochloric acid, provides the corresponding phenethylamine in high yields. wikipedia.orgmdpi.com This method is often preferred for its clean reaction profile and the high purity of the resulting product. The reaction is typically carried out under a hydrogen atmosphere at or below room temperature. wikipedia.orgmdpi.com
| Catalyst | Reducing Agent | Solvent | Temperature | Yield | Reference |
| 5% Pd/C | H₂ (1 atm) | Ethanol/HCl | 0 °C | High | wikipedia.orgmdpi.com |
| 10% Pd/C | H₂ | Methanol/HCl | Room Temp. | Good | --- |
| Raney Nickel | H₂ | - | - | - | --- |
| LiAlH₄ | - | THF | Reflux | Good | --- |
| NaBH₄/CuCl₂ | - | 2-Propanol | 80 °C | 62-83% | nih.gov |
Table 1. Common reduction methods for the synthesis of substituted phenylalkylamines from β-nitrostyrenes. This interactive table summarizes various catalytic systems and reducing agents used in the transformation.
Another versatile method involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with copper(II) chloride (CuCl₂) . This system offers a facile and rapid one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions, avoiding the need for high-pressure hydrogenation apparatus. nih.gov Other reducing agents such as lithium aluminum hydride (LiAlH₄) and aluminum-mercury amalgam have also been utilized, though they may present challenges regarding safety and environmental concerns. nih.gov
The choice of the reduction method can be tailored based on the desired scale of the reaction, the availability of reagents and equipment, and the presence of other functional groups in the molecule.
Construction of Heterocyclic Systems
The reactivity of 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic systems. The nitroalkane and hydroxyl functionalities can participate in a range of cyclization reactions to form rings of different sizes and heteroatom compositions.
For instance, derivatives of this compound can be utilized in the synthesis of benzodiazepines , a class of seven-membered nitrogen-containing heterocycles with significant pharmacological importance. rsc.orgresearchgate.net The synthesis often involves the reduction of the nitro group to an amine, which can then undergo condensation and cyclization reactions with appropriate partners to form the benzodiazepine core. One approach involves the [4+3] cycloaddition of 2-amino-β-nitrostyrenes, which can be derived from 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol, with azaoxyallyl cations to construct functionalized 1,4-benzodiazepin-3-ones. nih.govmdpi.com
Furthermore, the structural motif present in 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol is amenable to the construction of other heterocyclic frameworks. For example, intramolecular cyclization reactions of appropriately functionalized derivatives can lead to the formation of benzo[b]selenophenes . This transformation can proceed via the formation of eneselenolates followed by a 5-exo-trig cyclization. nih.gov The strategic placement of the nitro group on the aromatic ring of a precursor derived from the title compound can direct the regiochemistry of the cyclization.
The versatility of this building block extends to the synthesis of complex alkaloids containing the benzo[d] nih.govwikipedia.orgdioxole moiety, such as aporphines and coptisines. rsc.org While not a direct cyclization of the nitroethanol itself, its structural elements are incorporated into larger, more complex heterocyclic systems through multi-step synthetic sequences.
Preparation of Enantiomerically Pure Compounds
The hydroxyl-bearing stereocenter in 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol presents an opportunity for the synthesis of enantiomerically pure compounds. Access to single enantiomers is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Several strategies can be employed to obtain enantiomerically enriched products from or through this chiral nitroethanol. One common approach is chiral resolution of the racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. Following separation, the resolving agent is removed to yield the individual enantiomers of the starting material or a downstream derivative. For example, chiral resolution has been successfully applied to separate the enantiomers of related 2,3-benzodiazepine derivatives. nih.gov
Alternatively, enantioselective synthesis can be employed to directly produce a specific enantiomer of 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol or its derivatives. This can be accomplished using chiral catalysts or reagents that favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation or reduction of the corresponding β-nitrostyrene using a chiral catalyst system can lead to the formation of an enantiomerically enriched phenylalkylamine. The Noyori asymmetric hydrogenation is a powerful tool for achieving excellent enantioselectivity in such transformations. rsc.org
Furthermore, enzymatic resolutions can offer a highly selective means of separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.
Applications in Multicomponent Reactions beyond Nitroaldol
While 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol is a product of the nitroaldol (Henry) reaction, its derivatives can participate in other multicomponent reactions (MCRs), offering efficient pathways to complex molecular structures. MCRs are powerful synthetic tools that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials, thereby increasing synthetic efficiency and reducing waste. mdpi.com
Derivatives of 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol, particularly the corresponding aldehyde or amine, can be employed in isocyanide-based MCRs such as the Passerini and Ugi reactions . wikipedia.orgorganic-chemistry.org
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org An aldehyde derived from the benzodioxole moiety could be a component in this reaction, leading to the formation of complex amides with potential biological activity.
The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. mdpi.com An amine synthesized from 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol could serve as the amine component in the Ugi reaction, enabling the rapid assembly of peptide-like scaffolds.
These MCRs are particularly valuable in drug discovery and combinatorial chemistry for the rapid generation of libraries of structurally diverse compounds. The ability to incorporate the benzo[d] nih.govwikipedia.orgdioxole motif into these complex scaffolds through MCRs highlights the utility of 1-(Benzo[d] nih.govwikipedia.orgdioxol-6-yl)-2-nitroethanol as a versatile starting material. Isocyanide-based multicomponent reactions have also been utilized in the synthesis of various pyrrole-fused heterocyclic systems, including dibenzoxazepines and dibenzothiazepines. nih.govbeilstein-journals.orgbeilstein-archives.org
Theoretical and Computational Studies on 1 Benzo D 1 2 Dioxol 6 Yl 2 Nitroethanol
Conformational Analysis and Molecular Dynamics
The three-dimensional arrangement of atoms in 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol is fundamental to its properties and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore the molecule's structural landscape.
Conformational analysis of 2-nitroethanol and its derivatives suggests that the gauche conformer can be more stable than the anti conformer due to the formation of an intramolecular hydrogen bond between the hydroxyl and nitro groups. stackexchange.comdoubtnut.com For 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol, this would involve the hydrogen of the hydroxyl group and an oxygen of the nitro group. The stability of different conformers is influenced by a balance of steric hindrance and stabilizing intramolecular interactions. The benzo[d] nih.govnih.govdioxole moiety, being relatively planar, will have a significant influence on the rotational freedom around the C1-C2 bond.
| Conformer | Key Dihedral Angle (O-C-C-N) | Predicted Relative Stability | Key Features |
|---|---|---|---|
| Gauche | ~60° | High | Potential for intramolecular hydrogen bonding between -OH and -NO2 groups. |
| Anti | ~180° | Moderate | Less steric hindrance but lacks intramolecular hydrogen bonding. |
Electronic Structure and Reactivity Predictions
The electronic structure of 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol dictates its reactivity. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in elucidating its electronic properties. nih.govmdpi.comscirp.org
The benzo[d] nih.govnih.govdioxole ring is an electron-rich aromatic system. The nitro group (-NO2) is a strong electron-withdrawing group, while the hydroxyl group (-OH) is an electron-donating group. The interplay of these functionalities determines the electron distribution across the molecule. Studies on related benzothiazole derivatives have shown that substituents significantly affect the electronic structure. scirp.org For 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol, the electron-withdrawing nitro group will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to nucleophilic attack. Conversely, the electron-donating nature of the benzodioxole ring will raise the energy of the Highest Occupied Molecular Orbital (HOMO).
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on safrole, a structurally similar compound, have been conducted to understand its metabolism and bioactivation, providing insights into the electronic properties of the benzo[d] nih.govnih.govdioxole moiety. nih.govnih.govresearchgate.net Reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to predict the molecule's behavior in chemical reactions.
| Property | Predicted Value/Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively High | Susceptible to electrophilic attack on the aromatic ring. |
| LUMO Energy | Relatively Low | Susceptible to nucleophilic attack, particularly at the carbon bearing the nitro group. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the nitro and hydroxyl groups; positive potential on the aromatic protons. | Guides the approach of electrophiles and nucleophiles. |
Computational Modeling of Reaction Pathways and Selectivity
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol. The synthesis of this compound is typically achieved through the Henry reaction (nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde. researchgate.netorganic-chemistry.orgwikipedia.org
DFT calculations can be employed to model the reaction pathway of the Henry reaction between 6-formylbenzo[d] nih.govnih.govdioxole and nitromethane (B149229). diva-portal.orgnih.gov Such studies can elucidate the structure of the transition states, calculate activation energies, and determine the reaction mechanism (concerted or stepwise). The stereoselectivity of the Henry reaction, leading to different diastereomers, can also be investigated computationally. mdpi.comresearchgate.netnih.gov The presence of a chiral catalyst can induce enantioselectivity, and computational models can help in understanding the origin of this selectivity by analyzing the interactions between the catalyst and the reactants in the transition state.
Furthermore, the subsequent reactions of 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol, such as dehydration to the corresponding nitroalkene or reduction of the nitro group to an amine, can be modeled to predict their feasibility and selectivity under different reaction conditions.
| Computational Aspect | Predicted Outcome | Significance |
|---|---|---|
| Reaction Mechanism | Likely a stepwise mechanism involving a nitronate intermediate. | Provides a detailed understanding of the bond-forming process. |
| Transition State Geometry | A six-membered ring-like transition state is often proposed for stereoselective variants. | Helps in explaining the observed stereochemical outcome. |
| Activation Energy | Calculable to predict the reaction rate. | Allows for comparison of different catalytic systems. |
| Diastereoselectivity | Can be predicted by comparing the energies of the transition states leading to different diastereomers. | Aids in the rational design of selective synthetic routes. |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. nih.govaiche.orgmdpi.com For a class of compounds including 1-(Benzo[d] nih.govnih.govdioxol-6-yl)-2-nitroethanol, QSRR models can be developed to predict various reactivity parameters.
Given the presence of the nitroaromatic moiety, QSAR (Quantitative Structure-Activity Relationship) studies on the toxicity of nitroaromatic compounds are particularly relevant. nih.govnih.govmdpi.comsciprofiles.commdpi.comresearchgate.net These studies often use molecular descriptors such as hydrophobicity (logP), electronic parameters (HOMO/LUMO energies, dipole moment), and steric parameters to build predictive models for toxicological endpoints. mdpi.com
For QSRR, one could develop models to predict reaction rates or equilibrium constants for a series of substituted benzo[d] nih.govnih.govdioxole nitroethanols. The descriptors would quantify the electronic and steric effects of different substituents on the aromatic ring. For example, a QSRR model could predict the rate of dehydration of these compounds based on descriptors that reflect the electron-donating or electron-withdrawing nature of the substituents. These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental efforts.
| Descriptor Class | Specific Descriptors | Predicted Relationship to Reactivity |
|---|---|---|
| Electronic | Hammett constants, HOMO/LUMO energies, Mulliken charges | Electron-withdrawing groups are expected to increase reactivity towards nucleophiles. |
| Steric | Taft steric parameters, molecular volume, surface area | Bulky substituents may hinder the approach of reactants, slowing down the reaction rate. |
| Hydrophobicity | logP | Important for predicting reactivity in biphasic systems and biological activity. |
| Topological | Connectivity indices, Wiener index | Reflect the overall shape and branching of the molecule. |
Advanced Analytical and Structural Elucidation Methodologies
Spectroscopic Techniques for Structural Confirmation of Derivatives (e.g., 2D-NMR, HRMS for newly synthesized compounds)
The structural elucidation of novel derivatives of 1-(Benzo[d] nih.govchromatographyonline.comdioxol-6-yl)-2-nitroethanol is unequivocally established through the application of advanced spectroscopic methods. researchgate.neteurekaselect.com High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) techniques, including one-dimensional (¹H and ¹³C NMR) and two-dimensional methods (e.g., COSY, HSQC, HMBC), are indispensable tools for this purpose. mdpi.com
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a newly synthesized compound, thereby confirming its molecular formula. For instance, in the characterization of novel benzo[d] nih.govchromatographyonline.comdioxole derivatives, HRMS is used to match the calculated mass of the expected product with the experimentally observed mass, often to within a few parts per million. najah.edu
While HRMS confirms the formula, NMR spectroscopy reveals the specific arrangement and connectivity of atoms within the molecule.
¹H NMR: Identifies the different types of protons and their immediate electronic environment. For benzo[d] nih.govchromatographyonline.comdioxole derivatives, it clearly shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the dioxole ring (typically a singlet around 5.9-6.2 ppm), and protons on the aliphatic side chain. mdpi.comijcmas.com
¹³C NMR: Pinpoints the various carbon environments in the molecule, such as those in the aromatic rings, the dioxole methylene group, and the side chain. ijcmas.com
2D-NMR Spectroscopy: These techniques are essential for unambiguous assignment of complex structures. mdpi.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.comcore.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two to three bonds), which is critical for piecing together the molecular skeleton and confirming the position of substituents. mdpi.comcore.ac.uk
The combined data from these techniques provide a comprehensive and definitive confirmation of the synthesized molecule's structure. mdpi.comnajah.edu
| Atom/Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| O-CH₂-O (Dioxole) | 6.04 (s, 2H) | 101.26 | Correlates with aromatic carbons of the benzodioxole ring. |
| Aromatic CH (Benzodioxole) | 6.92 (d), 6.85 (dd) | 108.57, 122.76 | Show correlations to other carbons within the benzodioxole ring system. |
| Aliphatic CH₂ (Side Chain) | 3.71 (d, 2H) | 43.07 | Correlates with the carbonyl carbon and aromatic carbons. |
| Amide C=O | - | 169.94 | Correlates with the aliphatic CH₂ protons and the amide NH proton. |
| Amide NH | 9.17 (s, 1H) | - | Correlates with the carbonyl carbon and an aromatic carbon of the dimethoxyphenyl ring. |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC for enantiomeric excess)
Chromatographic techniques are fundamental for assessing the purity of synthesized 1-(Benzo[d] nih.govchromatographyonline.comdioxol-6-yl)-2-nitroethanol and its derivatives, as well as for separating different isomers. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method. wvu.edu
For chiral molecules such as 1-(Benzo[d] nih.govchromatographyonline.comdioxol-6-yl)-2-nitroethanol, which contains a stereocenter, separating the enantiomers is of paramount importance. This is achieved using Chiral HPLC, a specialized technique that employs a Chiral Stationary Phase (CSP). csfarmacie.cz The CSP interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation. bgb-analytik.com This method is the most common approach for determining the enantiomeric excess (e.e.) of a chiral synthesis, which quantifies the purity of the sample with respect to its stereoisomers. csfarmacie.czphenomenex.com
The choice of CSP is critical and depends on the specific structure of the analyte. bgb-analytik.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases (brush-type molecules). chromatographyonline.com Method development involves screening different CSPs and optimizing the mobile phase (the solvent system) to achieve baseline resolution of the enantiomeric peaks. chromatographyonline.comphenomenex.com Besides HPLC, chiral gas chromatography can also be employed for the separation of volatile derivatives to determine enantiomeric excess. nih.govmdpi.com
| CSP Type | Chiral Selector Example | Separation Mechanism | Typical Applications |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives coated on silica | Inclusion, hydrogen bonding, dipole-dipole interactions | Broad applicability for a wide range of racemic compounds, including pharmaceuticals and agrochemicals. |
| Pirkle-type (Brush-type) | (R)-phenylglycine derivatives | π-π interactions, hydrogen bonding, dipole-dipole interactions | Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding. |
| Protein-based | Bovine Serum Albumin (BSA) | Hydrophobic and electrostatic interactions within protein cavities | Separation of various drug compounds, particularly weak acids. |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Inclusion complexing, hydrogen bonding, ionic interactions | Highly versatile for separating polar and ionizable compounds, including amino acids. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While spectroscopic methods determine molecular connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of a molecule's three-dimensional structure. nih.govsoton.ac.uk This technique is indispensable for determining the absolute stereochemistry of a chiral center, a task that is challenging for other methods. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D map of electron density can be generated, revealing the precise spatial coordinates of every atom. nih.gov
For derivatives of 1-(Benzo[d] nih.govchromatographyonline.comdioxol-6-yl)-2-nitroethanol, X-ray crystallography can:
Confirm Absolute Configuration: By using anomalous dispersion effects, the technique can definitively distinguish between the (R) and (S) enantiomers, which is crucial in pharmaceutical development. soton.ac.uknih.gov
Elucidate Molecular Conformation: It reveals the exact conformation of the molecule in the solid state, including the dihedral angles between the benzodioxole ring and the side chain. nih.gov For example, studies on related chalcones confirm the E configuration about the C=C double bond. strath.ac.uk
Analyze Solid-State Packing: The analysis provides detailed information on how molecules are arranged in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, π-stacking, and van der Waals forces, which govern the material's physical properties. nih.govstrath.ac.uk
The structural data obtained, including bond lengths, bond angles, and crystal packing information, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. najah.edu
| Parameter | Description | Example Finding |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal lattice. | Triclinic |
| Space Group | The symmetry group of the crystal structure. | P-1 |
| Configuration | The confirmed stereochemistry of a double bond or chiral center. | Adopts an E configuration about the C=C double bond. strath.ac.uk |
| Dihedral Angle | The angle between two planes in the molecule. | The dihedral angle between the benzene (B151609) and dioxolane rings is 0.20 (7)°. nih.gov |
| Intermolecular Interactions | Forces holding the molecules together in the crystal. | Molecules are linked by N–H···O and C–H···O hydrogen bonds and π-stacking interactions. nih.govstrath.ac.uk |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of β-nitro alcohols, such as 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol, is predominantly achieved through the Henry (nitroaldol) reaction. While effective, traditional methods often rely on stoichiometric amounts of base, leading to waste generation. Future research is increasingly focused on the development of advanced catalytic systems to improve reaction efficiency, stereoselectivity, and sustainability.
Key research frontiers include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective Henry reaction is a major goal. This would provide access to enantiomerically pure forms of 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol, which are invaluable for the synthesis of chiral bioactive molecules. Research in this area explores organocatalysts (e.g., chiral amines, thioureas) and metal-based catalysts (e.g., complexes of copper, zinc, and rare-earth metals).
Heterogeneous Catalysis: Immobilizing catalysts on solid supports (e.g., polymers, silica, metal-organic frameworks) offers significant advantages, including simplified product purification, catalyst recycling, and suitability for continuous flow processes. Future work will likely involve designing robust and highly active heterogeneous catalysts tailored for the synthesis of benzodioxole-containing nitroethanols.
Electrocatalysis and Photocatalysis: Emerging paradigms in organic synthesis involve the use of electricity or light to drive chemical reactions. nih.gov Electrochemical methods, for instance, are being explored for dehydrogenative cyclizations and could offer a green alternative to chemical oxidants in related synthetic transformations. nih.gov These energy-efficient techniques could provide novel pathways for both the synthesis and subsequent conversion of the title compound under mild conditions.
| Catalytic Approach | Primary Objective | Potential Advantages | Representative Catalyst Types |
|---|---|---|---|
| Asymmetric Catalysis | Control of stereochemistry (enantioselectivity) | Access to single-enantiomer products for pharmaceutical applications | Chiral organocatalysts, transition-metal complexes (Cu, Zn) |
| Heterogeneous Catalysis | Improved catalyst recovery and reusability | Simplified purification, reduced waste, continuous flow compatibility | Catalysts on solid supports (polymers, silica, MOFs) |
| Electrocatalysis/Photocatalysis | Use of sustainable energy sources to drive reactions | Mild reaction conditions, reduced reliance on chemical reagents, novel reactivity | Electrodes, photosensitizers |
Exploration of New Synthetic Transformations and Derivatizations
The rich functionality of 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol—comprising a hydroxyl group, a nitro group, and an aromatic benzodioxole ring—makes it a versatile platform for further chemical modification. Future research will undoubtedly focus on exploring new reactions to convert this intermediate into a diverse array of complex molecules.
Promising areas for exploration include:
Reduction of the Nitro Group: While the reduction to the corresponding amino alcohol is a well-established transformation, research into new selective reduction methods is ongoing. Catalytic transfer hydrogenation or novel chemoselective reagents could provide milder and more efficient routes to 2-amino-1-(benzo[d] ias.ac.inmdpi.comdioxol-6-yl)ethanol, a key precursor for various bioactive compounds.
Cascade and Domino Reactions: Designing multi-step reactions that occur in a single pot (cascade or domino reactions) is a key goal of modern synthesis for improving efficiency. Future work could involve developing cascades initiated from 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol, such as a reduction followed by an intramolecular cyclization or coupling reaction to rapidly build molecular complexity.
Cross-Coupling Reactions: The benzodioxole ring can be functionalized via modern cross-coupling reactions. For instance, derivatives of the title compound could be subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, leading to novel classes of compounds. researchgate.net
1,3-Dipolar Cycloadditions: The nitro group can be a precursor to nitrile oxides, which are valuable 1,3-dipoles. These can engage in cycloaddition reactions with alkenes or alkynes to construct five-membered heterocyclic rings, a common scaffold in medicinal chemistry. researchgate.net
Integration with Sustainable Chemical Processes and Technologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. scienceopen.com Future research concerning 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol will likely prioritize the development of more environmentally benign processes. psu.edu
Key aspects of this integration include:
Use of Green Solvents: A significant portion of chemical waste is from solvent use. nih.gov Research is focused on replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents such as those derived from 1,3-dioxolane. nih.govrsc.org Developing synthetic protocols for the title compound that are efficient in these media is a critical goal.
Atom Economy: Synthetic methods will be evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow manufacturing offers enhanced safety, better control over reaction parameters, and easier scalability. Future research will aim to adapt the synthesis and transformations of 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol to flow-based systems.
Applications in Retrosynthetic Analysis for Complex Target Molecules
Retrosynthetic analysis is a foundational technique for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. ias.ac.inamazonaws.com 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol is a valuable building block, or "synthon," in this context due to its masked 1,2-amino alcohol functionality and its benzodioxole moiety, which is present in numerous natural products and pharmaceuticals. rsc.org
Future applications in retrosynthesis will leverage this compound as a key intermediate for:
Diversity-Oriented Synthesis (DOS): In drug discovery, DOS aims to create libraries of structurally diverse small molecules. rsc.org The title compound can serve as a common scaffold from which numerous derivatives can be generated through various transformations, enabling the exploration of a wide range of chemical space. rsc.org
Pharmacophore-Directed Retrosynthesis: This strategy focuses on building molecules around a known pharmacophore (the part of a molecule responsible for its biological activity). rsc.org Given the prevalence of the benzodioxole unit in bioactive compounds, 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol can be used as a starting block in syntheses designed to target specific biological pathways.
| Synthetic Strategy | Role of 1-(Benzo[d] ias.ac.inmdpi.comdioxol-6-yl)-2-nitroethanol | Target Molecule Class |
|---|---|---|
| Total Synthesis | Strategic building block containing the benzodioxole core and a masked amino alcohol | Alkaloids (e.g., aporphines), other complex natural products rsc.org |
| Diversity-Oriented Synthesis (DOS) | Central scaffold for generating a library of diverse analogues | Screening libraries for drug discovery rsc.org |
| Pharmacophore-Directed Retrosynthesis | Precursor incorporating a common bioactive pharmacophore | Biologically active molecules with targeted functions rsc.org |
Q & A
Q. What are the common synthetic routes for 1-(Benzo[d][1,3]dioxol-6-yl)-2-nitroethanol, and how can reaction conditions be optimized for higher yields?
A plausible synthetic route involves the Henry reaction (nitroaldol addition) between 1-(Benzo[d][1,3]dioxol-6-yl)ethanone and nitroethane under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) or similar solvents can catalyze the reaction, followed by purification via SiO₂ flash chromatography (5% Et₂O in hexane) to isolate the product . Optimization may include adjusting stoichiometric ratios (e.g., excess nitroethane), temperature control (0–25°C), and inert atmospheres to minimize side reactions. Yield improvements can be monitored using TLC and NMR to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H NMR : Expect resonances for the benzodioxole aromatic protons (δ 6.8–7.5 ppm), the ethanol backbone (δ 3.5–4.5 ppm for CH₂ and OH), and the nitro group’s adjacent CH₂ (δ 4.0–4.5 ppm). Splitting patterns will depend on diastereotopic effects .
- ¹³C NMR : The benzodioxole carbons appear at δ 100–150 ppm, while the nitro-bearing carbon resonates near δ 70–80 ppm .
- IR : Strong absorption bands at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
- HRMS : Accurate mass analysis should match the molecular formula C₉H₉NO₅ (exact mass: 227.0427) .
Q. How should researchers assess the stability of this compound under different storage and experimental conditions?
Stability testing should include thermogravimetric analysis (TGA) to determine decomposition temperatures and HPLC monitoring under varying pH, temperature, and light exposure. Nitro compounds are often sensitive to UV light and moisture; thus, storage in amber vials under anhydrous conditions (e.g., molecular sieves) is recommended. Accelerated degradation studies (40–60°C) can predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?
Contradictions in X-ray diffraction data (e.g., disorder in the nitro group or benzodioxole ring) can be addressed using SHELXL for refinement, incorporating restraints for bond lengths/angles and testing for twinning via the Mercury CSD toolkit . High-resolution data (≤1.0 Å) and low R-factor values (<5%) improve reliability. If twinning is suspected, the HKLF5 format in SHELXL can separate overlapping reflections .
Q. What strategies can optimize the regioselectivity of functionalization reactions involving this compound?
Regioselective modifications (e.g., halogenation, oxidation) require careful control of electrophilic/nucleophilic agents. For example:
- Halogenation : Use N-chlorosuccinimide (NCS) with LiCl in acetonitrile to target the benzodioxole ring, avoiding nitro group interference .
- Reduction : Sodium borohydride (NaBH₄) selectively reduces the nitro group to an amine under mild conditions (0°C, THF), while harsher conditions (LiAlH₄) may degrade the benzodioxole moiety .
Q. How can computational chemistry methods complement experimental data in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for nitro group reactions, such as reduction or nucleophilic substitution. Molecular docking studies may predict bioactivity by simulating interactions with enzymes (e.g., antimicrobial targets) . Additionally, Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in crystallographic data, aiding in polymorphism studies .
Q. What methodologies are recommended for analyzing conflicting spectral data in derivatives of this compound?
Contradictions in NMR or IR spectra (e.g., unexpected splitting or missing peaks) should be addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
